N-[(benzyloxy)carbonyl]leucylalanine
Description
N-[(Benzyloxy)carbonyl]leucylalanine (abbreviated as Z-Leu-Ala) is a synthetic dipeptide derivative where the N-terminal leucine residue is protected by a benzyloxycarbonyl (Z) group. This compound serves as a critical intermediate in peptide synthesis, particularly in solid-phase methodologies, where the Z-group acts as a temporary protective moiety for amino groups during sequential coupling reactions. Structurally, it consists of leucine (a branched-chain aliphatic amino acid) linked to alanine (a small hydrophobic amino acid) via an amide bond, with the Z-group enhancing solubility and stability during synthesis .
Z-Leu-Ala is utilized in pharmaceutical research for designing protease inhibitors and studying enzyme-substrate interactions due to its resemblance to natural peptide substrates. Its molecular formula is C₁₉H₂₆N₂O₅, with a molecular weight of 370.42 g/mol (calculated based on analogous compounds in ).
Properties
IUPAC Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXJBNCYBDNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950917 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-13-2 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002817132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]leucylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of leucylalanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting leucylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected leucylalanine is then coupled with alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of leucylalanine are protected using benzyl chloroformate.
Automated Coupling: Automated peptide synthesizers are used to couple the protected leucylalanine with alanine efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(benzyloxy)carbonyl]leucylalanine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or other carbamates can be used for substitution reactions.
Major Products Formed
Deprotected Peptide: Hydrolysis results in the formation of leucylalanine.
Oxidized Derivatives: Oxidation leads to the formation of various oxidized derivatives of the compound.
Substituted Peptides: Substitution reactions yield peptides with different protecting groups or functional groups.
Scientific Research Applications
Peptide Synthesis
Overview : N-Cbz-L-leucine is predominantly used as a protecting group in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group of leucine during chemical reactions, allowing for selective modifications.
Applications :
- Solid-Phase Peptide Synthesis (SPPS) : The Cbz group facilitates the assembly of peptides by allowing sequential addition of amino acids while preventing unwanted side reactions. This method is widely used in pharmaceutical research to produce peptides with specific biological activities .
- Peptidomimetics Development : Researchers utilize N-Cbz-L-leucine to create peptidomimetics—compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. These modifications can enhance therapeutic efficacy against various diseases.
Antitumor Agents
Case Study : A notable application of N-Cbz-L-leucine is in the synthesis of potential antitumor agents. Research indicates that peptides incorporating this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth by interfering with cellular pathways critical for cancer proliferation .
Antimicrobial Activity
Overview : Recent studies have highlighted the antimicrobial properties of complexes formed with N-Cbz-L-leucine. These complexes often involve metal ions such as zinc.
Case Study : A study on Zn(II) complexes with N-Cbz-L-leucine demonstrated significant antimicrobial activity against Candida albicans and other pathogenic microorganisms. The research utilized various spectroscopic techniques to characterize these complexes and assess their efficacy, revealing that they exhibit selective inhibition against certain fungal strains .
Drug Development
N-Cbz-L-leucine has been explored as a component in drug formulations targeting specific biological pathways. For example, it has been incorporated into peptide-based drugs aimed at inhibiting cathepsin K, an enzyme implicated in bone resorption and osteoporosis treatments .
Bioconjugation Techniques
The versatility of N-Cbz-L-leucine extends to bioconjugation strategies where it serves as a linker for attaching therapeutic agents to carrier molecules. This approach enhances the delivery and effectiveness of drugs by improving their pharmacokinetic profiles.
Data Summary
Mechanism of Action
The mechanism of action of N-[(benzyloxy)carbonyl]leucylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, yielding the desired peptide.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by mimicking the natural substrate.
Protein Synthesis: It is involved in the synthesis of proteins by serving as a building block in peptide chains.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Z-Leu-Ala with structurally related benzyloxycarbonyl-protected amino acids and peptides:
Key Observations:
Functional Group Diversity: Z-Leu-Ala lacks reactive esters or sulfonic acid groups present in derivatives like Z-Leu-sulfonic acid (used in protease inhibitors such as GC376) . This makes Z-Leu-Ala less suited for covalent enzyme inhibition but ideal for non-reactive peptide elongation. Compared to Z-Leu-OH, Z-Leu-Ala incorporates an additional alanine residue, increasing its molecular weight and complexity.
Molecular Weight and Complexity: Z-Leu-Ala is lighter than tripeptides like Z-Leu-Leu-Val-OMe but heavier than single amino acid derivatives (e.g., Z-Leu-OH). This balance makes it versatile for intermediate-scale synthesis.
Applications: Unlike Z-Leu-sulfonic acid derivatives, which are optimized for binding to protease active sites (e.g., SARS-CoV-2 main protease), Z-Leu-Ala is primarily a building block in peptide synthesis . Z-Gly-Gly-L-Phe shares similarities as a protease substrate but differs in amino acid sequence and specificity .
Physicochemical Properties
*Estimated based on analogous compounds in .
Biological Activity
N-[(Benzyloxy)carbonyl]leucylalanine, also known as N-Benzyloxycarbonyl-L-leucine, is a derivative of the amino acid leucine modified with a benzyloxycarbonyl (Cbz) group. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in drug development and as a biochemical tool.
- Molecular Formula : C₁₂H₁₅N₂O₄
- Molecular Weight : 251.26 g/mol
- CAS Number : 1142-20-7
- Melting Point : 85°C to 87°C
Biological Activity
This compound exhibits several biological activities that are relevant to its applications in pharmacology and biochemistry.
1. Antimicrobial Activity
Research has shown that derivatives of benzyloxycarbonyl amino acids, including this compound, possess antimicrobial properties. A study investigating the antimicrobial activity of Zn(II) complexes with various amino acids found that these complexes exhibited significant antifungal activity against Candida albicans and other pathogens . This suggests potential applications in treating fungal infections.
2. Role in Protein Synthesis
The benzyloxycarbonyl group is commonly used in peptide synthesis as a protecting group for amines. This compound can be utilized in the synthesis of peptides where selective deprotection is necessary, facilitating the study of protein interactions and functions.
3. Influence on Physiological Processes
Amino acid derivatives are known to influence various physiological processes, including hormone secretion and muscle recovery post-exercise. This compound may enhance anabolic hormone levels and support muscle recovery, making it a candidate for ergogenic dietary supplements .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Q. What are the standard synthetic routes for preparing N-[(benzyloxy)carbonyl]leucylalanine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential protection of the amino groups. First, the leucine residue is protected using benzyl chloroformate (Cbz-Cl) in alkaline conditions (e.g., NaOH or K₂CO₃), followed by coupling with alanine using carbodiimide reagents like DCC (dicyclohexohexylcarbodiimide) in DMF or dichloromethane. Critical parameters include:
- Temperature : Room temperature for coupling to minimize racemization.
- Solvent : Polar aprotic solvents (DMF) enhance coupling efficiency.
- Purification : Column chromatography or recrystallization to isolate the dipeptide .
- Yield Optimization : Excess Cbz-Cl (1.2–1.5 equivalents) ensures complete protection, while slow addition of coupling agents reduces side reactions .
Q. How does the benzyloxycarbonyl (Cbz) group enhance stability during peptide synthesis?
- Methodological Answer : The Cbz group acts as a temporary protective moiety for the α-amino group, preventing unwanted nucleophilic attacks during coupling. Its stability under acidic and basic conditions allows selective deprotection via hydrogenolysis (e.g., Pd/C in ethyl acetate) without disrupting the peptide backbone. Comparative studies show Cbz offers superior steric protection compared to Fmoc, reducing premature deprotection in long-chain peptides .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and resolves diastereomers.
- NMR : ¹H and ¹³C NMR identify stereochemistry; key signals include Cbz aromatic protons (δ 7.2–7.4 ppm) and α-protons of leucine (δ 4.3–4.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z for C₁₅H₂₀N₂O₅: 308.3 g/mol) .
Advanced Research Questions
Q. How do steric and electronic properties of the Cbz group influence coupling efficiency with bulky amino acids like leucine?
- Methodological Answer : The Cbz group introduces moderate steric hindrance, which can slow coupling kinetics with bulky residues. Computational studies (DFT calculations) suggest that electron-withdrawing effects of the Cbz carbonyl enhance electrophilicity of the activated carboxylate, improving acylation rates. Empirical optimization involves:
Q. What strategies mitigate diastereomer formation during solid-phase synthesis of Cbz-protected dipeptides?
- Methodological Answer : Racemization occurs at the activated carboxyl intermediate. Mitigation strategies include:
Q. How do conflicting spectral data for Cbz-protected peptides arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often stem from:
- Solvent Artifacts : DMSO-d₆ may cause peak broadening; use CDCl₃ for sharper signals.
- Tautomerism : Keto-enol tautomerism in Cbz carbonyls alters chemical shifts.
- Resolution : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography for absolute configuration .
Q. What are the oxidative degradation pathways of this compound, and how do they impact biological assays?
- Methodological Answer : The leucine side chain and Cbz group are susceptible to oxidation:
- Leucine : Forms hydroperoxides under radical-initiated oxidation (e.g., light exposure).
- Cbz Group : Benzyl ethers oxidize to ketones or carboxylic acids.
- Mitigation : Store at 0–6°C in amber vials under argon. LC-MS monitoring detects degradation products (e.g., m/z +16 for hydroxylation) .
Emerging Research Directions
Q. Can computational modeling predict the stability of Cbz-protected peptides in varying pH conditions?
Q. What are the limitations in current studies on this compound’s interactions with enzymatic targets?
- Methodological Answer : Limited quantitative data exist on its binding affinity to proteases (e.g., leucine aminopeptidase). Challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
